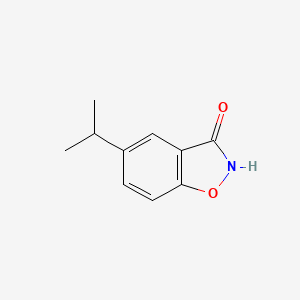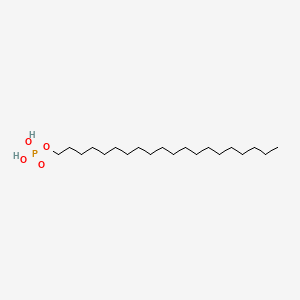
Eicosyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eicosyl phosphate is a chemical compound that belongs to the class of organic phosphates It is an ester of eicosanol and phosphoric acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Eicosyl phosphate can be synthesized through the esterification of eicosanol with phosphoric acid. The reaction typically involves heating eicosanol with phosphoric acid in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, this compound can be produced using continuous flow reactors to ensure consistent product quality and yield. The process involves the controlled addition of eicosanol and phosphoric acid, along with the catalyst, into the reactor. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified.
Análisis De Reacciones Químicas
Types of Reactions: Eicosyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to produce eicosanol and phosphoric acid.
Oxidation: this compound can be oxidized to form eicosanoic acid and phosphoric acid.
Substitution: The phosphate group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Hydrolysis: Eicosanol and phosphoric acid.
Oxidation: Eicosanoic acid and phosphoric acid.
Substitution: Depending on the nucleophile, various substituted eicosyl derivatives.
Aplicaciones Científicas De Investigación
Eicosyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in cellular signaling and membrane biology.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of eicosyl phosphate involves its interaction with cellular membranes and enzymes. It can act as a substrate for phosphatases, which catalyze the hydrolysis of the phosphate ester bond, releasing eicosanol and phosphoric acid. This interaction can influence various cellular processes, including signal transduction and membrane dynamics.
Comparación Con Compuestos Similares
Tricresyl phosphate: Used as a flame retardant and plasticizer.
Phosphatidylcholine: A major component of biological membranes.
Phosphatidylethanolamine: Another key phospholipid in biological membranes.
Uniqueness: Eicosyl phosphate is unique due to its long eicosyl chain, which imparts distinct physical and chemical properties compared to shorter-chain phosphates. This makes it particularly useful in applications requiring specific hydrophobic characteristics and interactions with lipid membranes.
Propiedades
Número CAS |
68647-41-6 |
|---|---|
Fórmula molecular |
C20H43O4P |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
icosyl dihydrogen phosphate |
InChI |
InChI=1S/C20H43O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23/h2-20H2,1H3,(H2,21,22,23) |
Clave InChI |
XGIDNLGWAKKYQJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCOP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-ethyl-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B13702576.png)
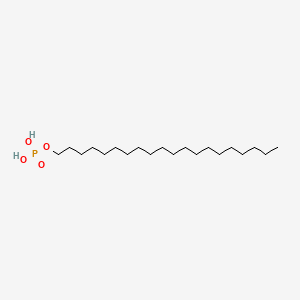
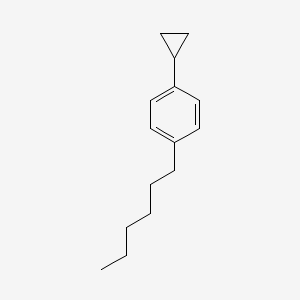
![4-Bromo-6-cyclopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13702593.png)
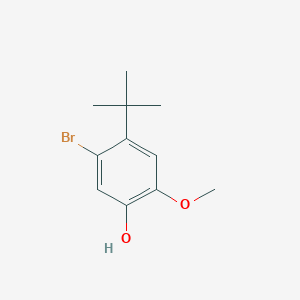
sulfane](/img/structure/B13702601.png)
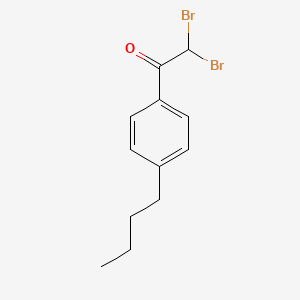
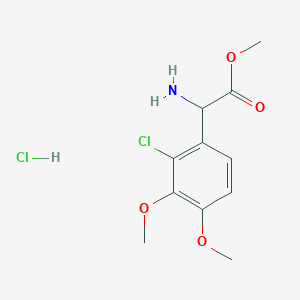
![7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13702614.png)
![Dimethyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1,7-dicarboxylate](/img/structure/B13702623.png)
![3-Ethyl-7-(hydroxymethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13702629.png)
